

Technical Guide: 1-(2-bromophenyl)-2,5-dimethylpyrrole (CAS No. 132253-56-6)

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Compound of Interest

Compound Name: 1-(2-bromophenyl)-2,5-dimethylpyrrole

Cat. No.: B180831

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(2-bromophenyl)-2,5-dimethylpyrrole**, a halogenated N-arylpyrrole derivative. While specific experimental data for this particular ortho-bromo isomer is limited in publicly available literature, this document consolidates information on its chemical identity, a generalized synthesis protocol based on the established Paal-Knorr reaction, and discusses its potential for biological activity and applications in drug discovery by drawing parallels with structurally related compounds. The information is presented to support further research and development efforts involving this and similar molecular scaffolds.

Chemical Identity and Properties

1-(2-bromophenyl)-2,5-dimethylpyrrole is a substituted pyrrole featuring a 2-bromophenyl group attached to the nitrogen atom of the 2,5-dimethylpyrrole ring. Its chemical structure and key identifiers are summarized below.

Property	Value
IUPAC Name	1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole
CAS Number	132253-56-6
Molecular Formula	C ₁₂ H ₁₂ BrN
Molecular Weight	250.13 g/mol
Canonical SMILES	<chem>CC1=CC=C(N1C2=CC=CC=C2Br)C</chem>
InChI Key	OURHFEVMT CZQLA-UHFFFAOYSA-N

Note: Experimental physical properties such as melting point, boiling point, and solubility for this specific isomer are not readily available in the cited literature. Data for the isomeric 1-(4-bromophenyl)-2,5-dimethylpyrrole (CAS 5044-24-6) is more common.

Synthesis Methodology: The Paal-Knorr Reaction

The most common and direct method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of **1-(2-bromophenyl)-2,5-dimethylpyrrole**, this would involve the reaction of 2,5-hexanedione with 2-bromoaniline.

General Experimental Protocol

The following is a generalized protocol and may require optimization for this specific substrate.

Materials:

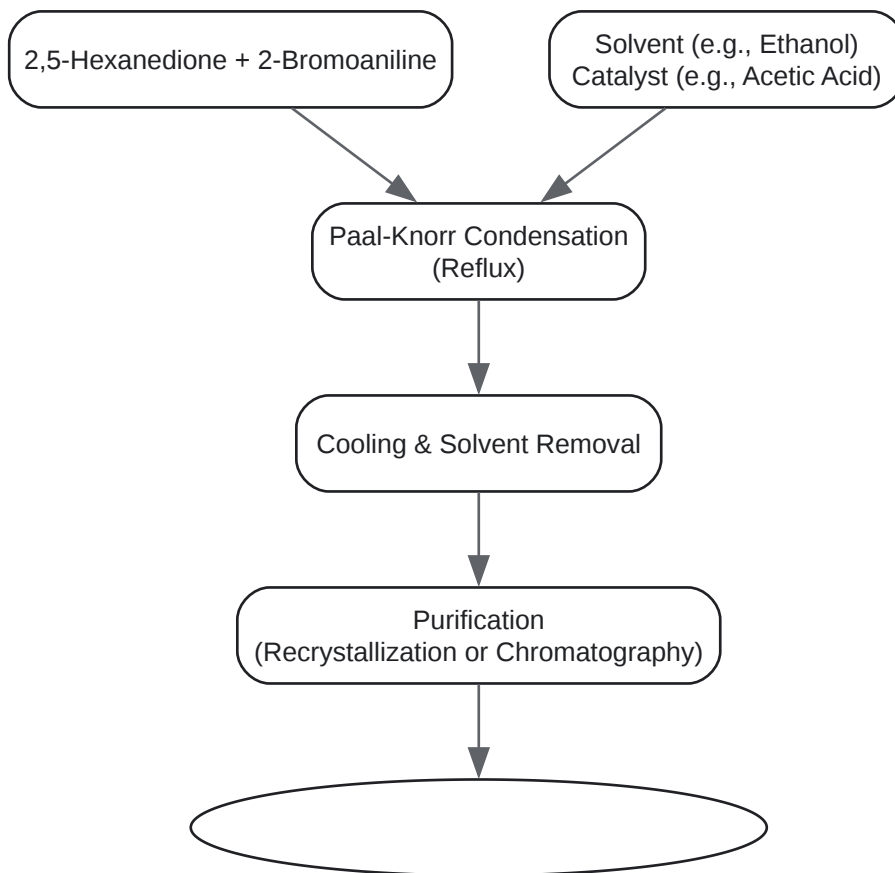
- 2,5-Hexanedione
- 2-Bromoaniline
- Glacial Acetic Acid (or another suitable acid catalyst)
- Ethanol (or another suitable solvent)
- Standard laboratory glassware for reflux and purification

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1.0 equivalent) and 2-bromoaniline (1.0-1.2 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.
- Add a catalytic amount of a protic or Lewis acid if not using glacial acetic acid as the solvent.
- Heat the reaction mixture to reflux and monitor the progress of the reaction using an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion, cool the reaction mixture to room temperature.
- If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
- The crude product is then purified using a suitable method, such as recrystallization or column chromatography, to yield the pure **1-(2-bromophenyl)-2,5-dimethylpyrrole**.

Synthesis Workflow Diagram

Synthesis Workflow for 1-(2-bromophenyl)-2,5-dimethylpyrrole



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Caption: A generalized workflow for the synthesis of **1-(2-bromophenyl)-2,5-dimethylpyrrole** via the Paal-Knorr reaction.

Spectral Data

Specific spectral data (^1H NMR, ^{13}C NMR, Mass Spectrometry, IR) for **1-(2-bromophenyl)-2,5-dimethylpyrrole** (CAS 132253-56-6) is not available in the reviewed scientific literature.

Researchers synthesizing this compound would need to perform these analyses for structural confirmation. For comparison, spectral data for the related compound 2,5-dimethyl-1H-pyrrole is widely available.

Potential Biological Activity and Applications in Drug Development

While no specific biological studies have been published for **1-(2-bromophenyl)-2,5-dimethylpyrrole**, the pyrrole scaffold and its halogenated derivatives are of significant interest in medicinal chemistry. The potential biological activities can be inferred from related compounds.

Anticancer and Cytotoxic Potential

Pyrrole derivatives, including those with N-aryl substituents, have been investigated for their anticancer properties. The introduction of a halogen, such as bromine, on the phenyl ring can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity. Studies on other brominated and halogenated pyrroles have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.

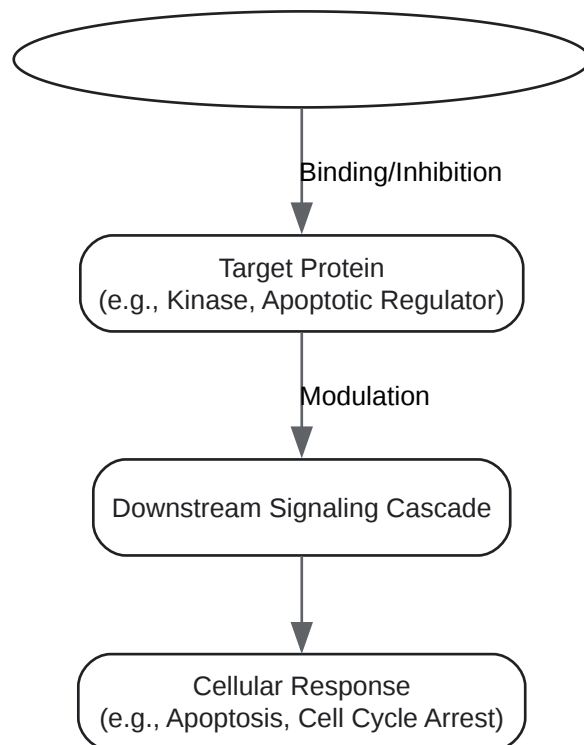
Antimicrobial and Antitubercular Activity

N-aryl-2,5-dimethylpyrroles have been explored as potential antitubercular agents. The 2,5-dimethylpyrrole core is a key pharmacophore in some compounds with activity against *Mycobacterium tuberculosis*, including multidrug-resistant strains. The nature and substitution pattern on the N-aryl ring are critical for potency and selectivity. Therefore, **1-(2-bromophenyl)-2,5-dimethylpyrrole** represents a scaffold that could be explored for the development of new antimicrobial agents.

Signaling Pathway Hypothesis

Based on the activities of related halogenated pyrroles, a potential mechanism of action could involve the modulation of signaling pathways related to cell proliferation and apoptosis. For instance, some pyrrole derivatives have been shown to interact with key proteins in these pathways. Further investigation would be required to determine if **1-(2-bromophenyl)-2,5-dimethylpyrrole** interacts with similar targets.

Hypothetical Signaling Pathway Modulation



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Caption: A hypothetical signaling pathway that could be modulated by **1-(2-bromophenyl)-2,5-dimethylpyrrole**.

Conclusion and Future Directions

1-(2-bromophenyl)-2,5-dimethylpyrrole is a readily accessible compound through the robust Paal-Knorr synthesis. While specific biological and spectral data for this isomer are currently lacking, the broader class of N-aryl and halogenated pyrroles demonstrates significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. This technical guide serves as a foundational resource to encourage and support further investigation into the synthesis, characterization, and biological evaluation of this and related compounds. Future research should focus on optimizing the synthesis, fully characterizing the compound, and screening it against a panel of biological targets to elucidate its therapeutic potential.

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